molecular formula C17H26N2O5 B8382873 Ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-aminobenzoate

Ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-aminobenzoate

Cat. No. B8382873
M. Wt: 338.4 g/mol
InChI Key: PXTRINCAPOWNEV-UHFFFAOYSA-N
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Patent
US08367824B2

Procedure details

WO 01/21594 describes a process for a 6-alkoxy-7-aminoalkoxyquinazolin-4-one compound or a 7-alkoxy-6-aminoalkoxyquinazolin-4-one compound. For instance, ethyl 3-methoxy-4-(3-morpholinopropoxy)-6-aminobenzoate is reacted with formamide to give 6-methoxy-7-(3-morpholinopropoxy)quinazolin-4-one in 68% yield. This process, however, has a problem as an industrially applicable process in that the yield is low, and the teratogenetic formamide is reacted at an elevated temperature in an excessive amount.
[Compound]
Name
6-alkoxy-7-aminoalkoxyquinazolin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
7-alkoxy-6-aminoalkoxyquinazolin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:11]([NH2:24])=[CH:12][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1)[C:6]([O:8]CC)=O.[CH:25]([NH2:27])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:11](=[CH:12][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][N:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1)[N:24]=[CH:25][NH:27][C:6]2=[O:8]

Inputs

Step One
Name
6-alkoxy-7-aminoalkoxyquinazolin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
7-alkoxy-6-aminoalkoxyquinazolin-4-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)OCC)C(=CC1OCCCN1CCOCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(NC=NC2=CC1OCCCN1CCOCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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